molecular formula C10H17N3O B1461905 (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol CAS No. 912761-33-2

(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol

Cat. No. B1461905
CAS RN: 912761-33-2
M. Wt: 195.26 g/mol
InChI Key: BJMLIKMTFQKDFH-UHFFFAOYSA-N
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Description

“(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol” is a chemical compound with the CAS Number: 912761-33-2 . It has a molecular weight of 195.26 . The IUPAC name for this compound is (1-methyl-1H-imidazol-2-yl) (4-piperidinyl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O/c1-13-7-6-12-10 (13)9 (14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Derivatives

The compound (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol serves as a precursor for synthesizing various derivatives. These derivatives can be further converted into carbonyl compounds, which have a wide range of applications in chemical synthesis .

Antibacterial and Antimycobacterial Activities

Imidazole derivatives exhibit significant antibacterial properties. For instance, certain derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, showing promising minimum inhibitory concentration (MIC) values .

Anti-inflammatory and Antitumor Properties

These compounds also show potential in anti-inflammatory and antitumor applications. The structural flexibility of imidazole allows for the creation of compounds that can interact with various biological targets, offering therapeutic benefits in these areas .

Antidiabetic and Anti-allergic Effects

Research indicates that imidazole derivatives can have antidiabetic and anti-allergic effects, making them valuable for the development of new medications to treat these conditions .

Antipyretic and Antiviral Uses

The compound’s derivatives are known to possess antipyretic (fever-reducing) and antiviral activities, which could be beneficial in managing fevers and viral infections .

Antioxidant and Anti-amoebic Functions

Imidazole derivatives can act as antioxidants, helping to protect cells from damage caused by free radicals. Additionally, they have shown anti-amoebic activity, suggesting potential use in treating amoebic infections .

Antihelmintic and Antifungal Applications

These compounds have been reported to have antihelmintic (anti-parasitic) and antifungal properties, which could lead to new treatments for parasitic worm infections and fungal diseases .

Ulcerogenic Activity

Lastly, some imidazole derivatives are known for their ulcerogenic activity, which refers to their ability to induce ulcers. This property is important to consider when developing new drugs to ensure safety and minimize adverse effects .

Each of these fields presents unique opportunities for scientific research and potential therapeutic applications. The versatility of imidazole derivatives makes them a valuable area of study in medicinal chemistry.

Chemical Pharmaceutical Bulletin - Synthesis of (1-Methyl-1H-imidazol-2-yl) methanol Derivatives BMC Chemistry - Synthesis and therapeutic potential of imidazole containing compounds

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

(1-methylimidazol-2-yl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMLIKMTFQKDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol

CAS RN

912761-33-2
Record name (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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